molecular formula C9H5Cl2NO B2489784 5,6-dichloro-1H-indole-2-carbaldehyde CAS No. 180868-82-0

5,6-dichloro-1H-indole-2-carbaldehyde

Cat. No. B2489784
Key on ui cas rn: 180868-82-0
M. Wt: 214.05
InChI Key: QRJWIYNNJOIYIQ-UHFFFAOYSA-N
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Patent
US05985905

Procedure details

Ethyl 5,6-dichloro-1H-indole-2-carboxylate (77.5 g, 301 mmol) dissolved in dry THF (70 ml) was added dropwise to an ice cold solution of LiAlH4 (19.17 g, 505 mmol) in anhydrous THF (1000 ml) under nitrogen. The mixture was stirred for 45 min at 0° C. and then quenched by the sequential addition of water (20 ml), 15% aqueous NaOH (20 ml) and water (60 ml). The mixture was filtered through-a Celite pad and then washed with THF (2×500 ml). The filtrate dried over Na2SO4 and evaporated at reduced pressure yielded an orange raw solid. This was dissolved in CH2Cl2 (1500 ml) and activated MnO2 (150 g, 1.73 mol) was added. The mixture was stirred at RT for 12 hours and then filtered through a Celite pad which was washed with warm acetone (4×750 ml), and the combined filtrates were evaporated to dryness, yielding pure title compound (42.1 g, 197 mmol, yield 65.4%), mp=207-208° C.
Quantity
77.5 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19.17 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Quantity
1500 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 g
Type
catalyst
Reaction Step Four
Yield
65.4%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[Cl:11])[NH:7][C:6]([C:12](OCC)=[O:13])=[CH:5]2.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1.C(Cl)Cl.O=[Mn]=O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[Cl:11])[NH:7][C:6]([CH:12]=[O:13])=[CH:5]2 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
77.5 g
Type
reactant
Smiles
ClC=1C=C2C=C(NC2=CC1Cl)C(=O)OCC
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
19.17 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
1000 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
150 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 45 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by the sequential addition of water (20 ml), 15% aqueous NaOH (20 ml) and water (60 ml)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through-a Celite pad
WASH
Type
WASH
Details
washed with THF (2×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
yielded an orange raw solid
STIRRING
Type
STIRRING
Details
The mixture was stirred at RT for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
filtered through a Celite pad which
WASH
Type
WASH
Details
was washed with warm acetone (4×750 ml)
CUSTOM
Type
CUSTOM
Details
the combined filtrates were evaporated to dryness

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC=1C=C2C=C(NC2=CC1Cl)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 197 mmol
AMOUNT: MASS 42.1 g
YIELD: PERCENTYIELD 65.4%
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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